N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine, also known as BDP-9066, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of azetidine-containing compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine in lab experiments is its broad range of biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful tool for studying various disease processes. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental models.
Future Directions
There are several future directions for research on N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Synthesis Methods
The synthesis of N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine involves the reaction of 1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-amine with pyridazine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at a temperature ranging from 50 to 80°C. After completion of the reaction, the product is purified by column chromatography using a suitable solvent system.
Scientific Research Applications
N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the replication of several viruses, including HIV and HCV.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-15(10-3-4-12-13(6-10)22-9-21-12)19-7-11(8-19)17-14-2-1-5-16-18-14/h1-6,11H,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOYFLKYZARPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.